molecular formula C20H22ClN3O3S B3427076 2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide CAS No. 565168-00-5

2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide

Cat. No.: B3427076
CAS No.: 565168-00-5
M. Wt: 419.9 g/mol
InChI Key: KBSXDTXLCUQVMY-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[4-(diethylsulfamoyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is a complex organic compound with a molecular formula of C12H17ClN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of diethylamine with chloroacetyl chloride to form diethylaminochloroacetamide. This intermediate is then reacted with 4-(diethylsulfamoyl)phenyl isocyanate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Studied for its pharmacological properties, including potential therapeutic uses.

  • Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 2-Chloro-N-(4-diethylsulfamoyl-phenyl)-acetamide: Similar structure but different functional groups.

  • 2-Chloro-N-(2,3-dihydro-1H-isoindol-1-ylidene)acetamide: Similar core structure but different substituents.

Uniqueness: The presence of the diethylsulfamoyl group and the specific arrangement of the isoindolylidene moiety make this compound unique compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[2-[4-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-3-23(4-2)28(26,27)17-11-9-16(10-12-17)24-14-15-7-5-6-8-18(15)20(24)22-19(25)13-21/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSXDTXLCUQVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120026
Record name 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565168-00-5
Record name 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565168-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-[4-[(diethylamino)sulfonyl]phenyl]-2,3-dihydro-1H-isoindol-1-ylidene]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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